N'-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide is a chemical compound with the molecular formula C7H11N5O3 and a molecular weight of 213.20 g/mol This compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Vorbereitungsmethoden
The synthesis of N’-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide typically involves the reaction of 2-methyl-4-nitroimidazole with appropriate reagents to introduce the hydroxy and propanimidamide groups. One common method involves the use of amido-nitriles, which undergo cyclization under mild reaction conditions to form the desired imidazole derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N’-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form different derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as nickel. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N’-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reductive bioactivation, leading to the generation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
N’-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide can be compared with other similar compounds, such as:
2-methyl-4-nitroimidazole: A precursor in the synthesis of the compound.
Metronidazole: A well-known nitroimidazole with antimicrobial properties.
Eigenschaften
Molekularformel |
C7H11N5O3 |
---|---|
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
N'-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide |
InChI |
InChI=1S/C7H11N5O3/c1-5-9-7(12(14)15)4-11(5)3-2-6(8)10-13/h4,13H,2-3H2,1H3,(H2,8,10) |
InChI-Schlüssel |
DSFFWFHDJMMTGE-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NC(=CN1CC/C(=N\O)/N)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC(=CN1CCC(=NO)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.